molecular formula C7H12F3NO B11823639 (3-(Trifluoromethyl)piperidin-2-yl)methanol

(3-(Trifluoromethyl)piperidin-2-yl)methanol

Cat. No.: B11823639
M. Wt: 183.17 g/mol
InChI Key: BUZAVNCLKBQJAT-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)piperidin-2-yl)methanol is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)piperidine with formaldehyde under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for (3-(Trifluoromethyl)piperidin-2-yl)methanol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)piperidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (3-(Trifluoromethyl)piperidin-2-yl)carboxylic acid .

Scientific Research Applications

(3-(Trifluoromethyl)piperidin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Trifluoromethyl)piperidin-2-yl)methanol is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[3-(trifluoromethyl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h5-6,11-12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZAVNCLKBQJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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